

# A comparative study of the gene expression profiles induced by Rofecoxib and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of Gene Expression Profiles Induced by Rofecoxib and Celecoxib

A comprehensive examination of the molecular responses to two selective COX-2 inhibitors, highlighting their distinct effects on cellular gene expression and signaling pathways.

This guide provides a comparative analysis of the gene expression profiles induced by two prominent nonsteroidal anti-inflammatory drugs (NSAIDs), **Rofecoxib** and Celecoxib. Both drugs are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways.[1][2][3] However, emerging evidence from gene expression studies reveals that their biological effects extend beyond COX-2 inhibition, with each drug modulating a unique set of genes and cellular pathways.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underpinning the therapeutic actions and potential side effects of these compounds.

## **Comparative Gene Expression Data**

The following tables summarize the quantitative data on differentially expressed genes following treatment with **Rofecoxib** and Celecoxib from various experimental models. It is important to note that direct comparisons are challenging due to variations in experimental systems, including cell types, drug concentrations, and treatment durations.



Table 1: Differential Gene Expression Induced by Celecoxib in Neonatal Rat Cardiomyocytes

| Treatment | Total Genes | Upregulated Genes | Downregulated    |
|-----------|-------------|-------------------|------------------|
|           | Analyzed    | (≥ 2-fold)        | Genes (≥ 2-fold) |
| Celecoxib | 40,012      | 560               | 1,718            |

Data from a microarray analysis of neonatal rat cardiomyocytes.[6]

Table 2: Modulation of Gene Expression by **Rofecoxib** and Ibuprofen in a Clinical Model of Acute Inflammatory Pain

| Treatment                    | Change in Transcript Expression (from total) |  |  |
|------------------------------|----------------------------------------------|--|--|
| Rofecoxib                    | +6.6 ± 1.2%                                  |  |  |
| Ibuprofen                    | +4.8 ± 1.1%                                  |  |  |
| Placebo (Acute Inflammation) | +5.5 ± 1.2%                                  |  |  |

Data from a microarray analysis in a clinical model of acute inflammatory pain (surgical extraction of impacted third molars).[4]

Table 3: Selected Genes Differentially Regulated by **Rofecoxib** and Celecoxib in Various Models



| Gene                                                | Drug                    | Model<br>System                            | Regulation                              | Function                                       | Reference |
|-----------------------------------------------------|-------------------------|--------------------------------------------|-----------------------------------------|------------------------------------------------|-----------|
| ANXA3<br>(Annexin A3)                               | Rofecoxib               | Human Acute<br>Inflammation                | Upregulated                             | Inhibition of phospholipas e A2                | [4]       |
| SOD2<br>(Superoxide<br>Dismutase 2)                 | Rofecoxib               | Human Acute<br>Inflammation                | Upregulated                             | Antioxidant<br>defense                         | [4]       |
| SOCS3<br>(Suppressor<br>of Cytokine<br>Signaling 3) | Rofecoxib               | Human Acute<br>Inflammation                | Upregulated                             | Suppression<br>of cytokine<br>signaling        | [4]       |
| IL1RN (IL-1<br>Receptor<br>Antagonist)              | Rofecoxib               | Human Acute<br>Inflammation                | Upregulated                             | Anti-<br>inflammatory                          | [4]       |
| IL6<br>(Interleukin 6)                              | Rofecoxib,<br>Ibuprofen | Human Acute<br>Inflammation                | Upregulated                             | Pro-<br>inflammatory<br>mediator               | [4]       |
| CCL2<br>(Chemokine<br>C-C motif<br>Ligand 2)        | Rofecoxib,<br>Ibuprofen | Human Acute<br>Inflammation                | Upregulated                             | Pro-<br>inflammatory<br>chemokine              | [4]       |
| PTGES,<br>PTGS2,<br>PTGER4                          | Celecoxib               | Human<br>Chondrocytes<br>(with IL-1β)      | Downregulate<br>d                       | Prostaglandin<br>E2 synthesis<br>and signaling | [7]       |
| IL-1β                                               | Celecoxib               | Rat Intestinal<br>Ischemia/Rep<br>erfusion | Downregulate<br>d (mRNA)                | Pro-<br>inflammatory<br>cytokine               | [5]       |
| IL-10                                               | Celecoxib               | Rat Intestinal<br>Ischemia/Rep<br>erfusion | Upregulated<br>(mRNA at<br>lower doses) | Anti-<br>inflammatory<br>cytokine              | [5]       |



| Claudin-1,<br>Occludin | Celecoxib | Rat Intestinal<br>Ischemia/Rep<br>erfusion | Upregulated<br>(prevented<br>I/R-induced<br>reduction) | Tight junction proteins | [5] |
|------------------------|-----------|--------------------------------------------|--------------------------------------------------------|-------------------------|-----|
| Bax/Bcl-2<br>ratio     | Celecoxib | Rat Intestinal<br>Ischemia/Rep<br>erfusion | Increased                                              | Pro-apoptotic           | [5] |
| Phospho-Akt            | Rofecoxib | Rat Intestinal<br>Ischemia/Rep<br>erfusion | Reduced                                                | Cell survival signaling | [5] |

## **Experimental Protocols**

Microarray Analysis of NSAID-Treated Cardiomyocytes[6]

- Cell Culture: Primary cultures of neonatal rat cardiomyocytes were established.
- Drug Treatment: Cells were treated with Celecoxib or Diclofenac.
- RNA Extraction: Total RNA was extracted from the treated and untreated control cardiomyocytes.
- Microarray Analysis: DNA microarray analysis was performed to assess changes in gene expression.
- Data Analysis: Genes with a greater than 2-fold change in expression and a p-value < 0.05 (Welch's t-test) were considered significant.

Gene Expression Analysis in a Clinical Model of Acute Inflammatory Pain[4]

- Study Model: A clinical model of acute inflammatory pain involving the surgical extraction of impacted third molars in human subjects.
- Treatment Groups: Subjects received **Rofecoxib**, Ibuprofen, or a placebo.
- Sample Collection: Biopsies were taken from the inflamed tissue.



- RNA Extraction and Microarray: Total RNA was extracted and analyzed using the Human genome U133 Plus 2.0 array.
- Verification: Changes in gene expression for selected genes were validated using quantitative real-time PCR (qRT-PCR) on RNA samples from a larger cohort of subjects.

Gene Expression in Human Chondrocytes[7][8]

- Cell Culture: Normal human chondrocytes were obtained from cartilage of non-arthritic patients.
- Treatment Groups:
  - Negative control (untreated)
  - Positive control (treated with Interleukin-1β (IL-1β))
  - Intervention group (treated with IL-1β and Celecoxib)
- RNA Extraction and Microarray: Total RNA was extracted and gene expression was assessed using Affymetrix Human microarray.
- Validation: The patterns of gene up-regulation and down-regulation were further validated by real-time PCR.

## **Signaling Pathways and Mechanisms**

Both **Rofecoxib** and Celecoxib exert their primary anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins from arachidonic acid.[1] However, gene expression studies reveal that their mechanisms of action are more complex and involve the modulation of multiple signaling pathways.

Key Signaling Pathways Modulated by **Rofecoxib** and Celecoxib

Inflammation and Pain: Both drugs modulate genes involved in inflammation and pain.
 Rofecoxib has been shown to upregulate anti-inflammatory genes like ANXA3 and IL1RN, while also surprisingly increasing the expression of pro-inflammatory mediators IL6 and CCL2 in an acute inflammation model.[4] Celecoxib has been demonstrated to down-



regulate the expression of genes in the prostaglandin E2 (PGE2) biosynthesis pathway in chondrocytes.[7]

- Apoptosis and Angiogenesis: Gene expression analyses indicate that both drugs can affect pathways related to apoptosis (programmed cell death) and angiogenesis (formation of new blood vessels).[4] For instance, in a model of intestinal injury, celecoxib was found to increase the pro-apoptotic Bax/Bcl-2 ratio, while rofecoxib did not, suggesting a more pronounced pro-apoptotic effect for celecoxib that may be independent of COX-2 inhibition.
   [5]
- Signal Transduction: Both drugs have been shown to alter the expression of genes involved in various signal transduction pathways, including the MAPK (mitogen-activated protein kinase) pathway.[6]
- Cell Adhesion: Rofecoxib has been observed to modulate genes related to cell adhesion.[4]
- Calcium and Potassium Signaling: In cardiomyocytes, Celecoxib induced a wider effect on
  the expression of genes involved in Ca+2 signaling compared to another NSAID, diclofenac,
  affecting genes for voltage-dependent Ca+2 channels, protein kinases, and neurotransmitter
  receptors.[6] Both drugs also affected the expression of genes involved in potassium
  signaling.[6]

The distinct effects of **Rofecoxib** and Celecoxib on gene expression may be attributed to differences in their chemical structures, pharmacological properties, and their varying selectivity for COX-1 and COX-2.[5][6]

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for comparative gene expression analysis.





Click to download full resolution via product page

Caption: Simplified COX-2 signaling pathway and points of inhibition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Rofecoxib PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rofecoxib modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib and rofecoxib have different effects on small intestinal ischemia/reperfusion injury in rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneticsmr.com [geneticsmr.com]
- 7. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative study of the gene expression profiles induced by Rofecoxib and Celecoxib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684582#a-comparative-study-of-the-gene-expression-profiles-induced-by-rofecoxib-and-celecoxib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com